molecular formula C49H93NaO14P B3026712 6-OAc PtdGlc(di-acyl Chain) CAS No. 1065483-61-5

6-OAc PtdGlc(di-acyl Chain)

Cat. No.: B3026712
CAS No.: 1065483-61-5
M. Wt: 960.2 g/mol
InChI Key: GQNFZDURNITKQG-ZJLYLWPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-OAc PtdGlc(di-acyl Chain), also known as 6-OAc PtdGlc(di-acyl Chain), is a useful research compound. Its molecular formula is C49H93NaO14P and its molecular weight is 960.2 g/mol. The purity is usually 95%.
The exact mass of the compound 6-OAc PtdGlc(di-acyl Chain) is 958.61223888 g/mol and the complexity rating of the compound is 1200. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-OAc PtdGlc(di-acyl Chain) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-OAc PtdGlc(di-acyl Chain) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Glucosylated Phospholipid Identification

A novel glyceroglycolipid, phosphatidylglucoside (PtdGlc), was identified in rat embryonic brain tissues. Advanced analytical techniques such as nano-flow high-performance liquid chromatography and negative-ion-mode electrospray linear-ion trap time-of-flight mass spectrometry (LC-MS) were developed to identify minute amounts of PtdGlc in cultured cells. This method facilitated the analysis of quantitative changes in PtdGlc in C6 glioma cells upon differentiation into GFAP-positive glial cells, revealing the exclusive presence of C18:0/C20:0 fatty acyl chains in PtdGlc and a significant increase in glycolipid content following differentiation (Ito et al., 2008).

Lipid Rafts and PtdGlc as a Marker

Lipid rafts, functional microdomains enriched with sphingolipids and cholesterol, have been found to be more heterogeneous than previously thought, with PtdGlc contributing to this heterogeneity. PtdGlc, characterized by its unique fatty acyl chain composition (C18:0 at sn-1 and C20:0 at sn-2), localizes to the outer leaflet of the plasma membrane and may play a role in cell-cell interaction signaling in the central nervous system (Nagatsuka & Hirabayashi, 2008).

Synthesis and Immunogenicity of PtdGlc Analogues

A series of PtdGlc analogues, including 6-O-Ac PtdGlc, were synthesized to probe the antigen selectivity of the monoclonal antibody 'DIM21'. This research highlighted the critical structural features of PtdGlc necessary for successful binding by MAb DIM21, providing insights into the immunogenic properties of these glycolipids and their potential applications in immunotherapy (Greimel et al., 2008).

Structural Characterization of PtdGlc

Further studies have characterized PtdGlc in developing astroglial membranes, revealing it as a single molecular species with saturated fatty acyl chains. This unique composition suggests that PtdGlc resides in raft-like lipid microdomains, potentially playing a role in cellular signaling and differentiation processes (Nagatsuka et al., 2006).

Lipid Domain Formation and Function

PtdGlc forms specific lipid domains on the outer leaflet of the plasma membrane, distinct from cholesterol-based sphingolipid domains. These findings have implications for understanding the structural organization of cellular membranes and the roles of specific lipid components in cellular processes (Murate et al., 2010).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-OAc PtdGlc(di-acyl Chain) involves the condensation of 1,2-diacyl-sn-glycero-3-phosphocholine with glucose-1-phosphate followed by acetylation of the resulting product.", "Starting Materials": [ "1,2-diacyl-sn-glycero-3-phosphocholine", "glucose-1-phosphate", "acetic anhydride", "pyridine", "dichloromethane", "diethyl ether", "triethylamine", "sodium bicarbonate", "sodium chloride" ], "Reaction": [ "1. Dissolve 1,2-diacyl-sn-glycero-3-phosphocholine and glucose-1-phosphate in dichloromethane.", "2. Add triethylamine and stir the mixture for 30 minutes.", "3. Add acetic anhydride dropwise and stir the mixture for 2 hours.", "4. Add pyridine and stir the mixture for an additional 2 hours.", "5. Add sodium bicarbonate and stir the mixture for 30 minutes.", "6. Extract the product with dichloromethane and wash with water.", "7. Dry the organic layer with sodium sulfate.", "8. Concentrate the organic layer and dissolve the residue in diethyl ether.", "9. Add sodium chloride and stir the mixture for 30 minutes.", "10. Collect the organic layer and dry with sodium sulfate.", "11. Concentrate the organic layer and purify the product by column chromatography." ] }

CAS No.

1065483-61-5

Molecular Formula

C49H93NaO14P

Molecular Weight

960.2 g/mol

IUPAC Name

sodium;[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl] [(2R)-2-icosanoyloxy-3-octadecanoyloxypropyl] phosphate

InChI

InChI=1S/C49H93O14P.Na/c1-4-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-37-45(52)61-42(38-59-44(51)36-34-32-30-28-26-24-22-19-17-15-13-11-9-7-5-2)39-60-64(56,57)63-49-48(55)47(54)46(53)43(62-49)40-58-41(3)50;/h42-43,46-49,53-55H,4-40H2,1-3H3,(H,56,57);/t42-,43-,46-,47+,48-,49+;/m1./s1

InChI Key

GQNFZDURNITKQG-ZJLYLWPSSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCCCC)COP(=O)(O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)O)O)O.[Na]

SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCCCC)COP(=O)([O-])OC1C(C(C(C(O1)COC(=O)C)O)O)O.[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCCCC)COP(=O)(O)OC1C(C(C(C(O1)COC(=O)C)O)O)O.[Na]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.